molecular formula C17H15ClN2O4S B14678834 2-Chloro-4-(2,5-dioxo-3-methyl-3-phenyl-1-pyrrolidinyl)benzenesulfonamide CAS No. 30279-21-1

2-Chloro-4-(2,5-dioxo-3-methyl-3-phenyl-1-pyrrolidinyl)benzenesulfonamide

Cat. No.: B14678834
CAS No.: 30279-21-1
M. Wt: 378.8 g/mol
InChI Key: AVGKMNFNZFKPAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4-(2,5-dioxo-3-methyl-3-phenyl-1-pyrrolidinyl)benzenesulfonamide is a complex organic compound that features a sulfonamide group attached to a benzene ring, which is further substituted with a chloro group and a pyrrolidinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(2,5-dioxo-3-methyl-3-phenyl-1-pyrrolidinyl)benzenesulfonamide typically involves multi-step organic reactions. One common method involves the initial formation of the pyrrolidinyl ring, followed by the introduction of the sulfonamide group and the chloro substituent. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and minimize by-products. The use of continuous flow reactors can also be considered to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(2,5-dioxo-3-methyl-3-phenyl-1-pyrrolidinyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonamide group or the aromatic ring.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents such as sodium azide or primary amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile.

Scientific Research Applications

2-Chloro-4-(2,5-dioxo-3-methyl-3-phenyl-1-pyrrolidinyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research into its pharmacological effects may lead to the development of new therapeutic agents.

    Industry: It can be used in the development of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(2,5-dioxo-3-methyl-3-phenyl-1-pyrrolidinyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the aromatic and pyrrolidinyl moieties may interact with various receptors or proteins, affecting their function and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with antimicrobial properties.

    Chloramphenicol: Contains a chloro group and exhibits broad-spectrum antibiotic activity.

    Pyrrolidinyl derivatives: Compounds with similar pyrrolidinyl structures that may have different biological activities.

Uniqueness

2-Chloro-4-(2,5-dioxo-3-methyl-3-phenyl-1-pyrrolidinyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse modifications, making it a versatile compound for various applications.

Properties

CAS No.

30279-21-1

Molecular Formula

C17H15ClN2O4S

Molecular Weight

378.8 g/mol

IUPAC Name

2-chloro-4-(3-methyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)benzenesulfonamide

InChI

InChI=1S/C17H15ClN2O4S/c1-17(11-5-3-2-4-6-11)10-15(21)20(16(17)22)12-7-8-14(13(18)9-12)25(19,23)24/h2-9H,10H2,1H3,(H2,19,23,24)

InChI Key

AVGKMNFNZFKPAO-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)N(C1=O)C2=CC(=C(C=C2)S(=O)(=O)N)Cl)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.